3-Amino-2-(phenylselanyl)but-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(phenylselanyl)but-2-enenitrile is an organic compound that features a unique combination of amino, phenylselanyl, and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(phenylselanyl)but-2-enenitrile typically involves the reaction of 3-amino-2-butenenitrile with phenylselenyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent oxidation of the phenylselenyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(phenylselanyl)but-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The phenylselenyl group can be oxidized to form selenoxide, which can further undergo elimination to form a double bond.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used for reducing nitriles.
Substitution: Various electrophiles can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of selenoxide and subsequent elimination products.
Reduction: Formation of primary amines from the nitrile group.
Substitution: Formation of substituted amines or other derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(phenylselanyl)but-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(phenylselanyl)but-2-enenitrile depends on the specific reaction it undergoes. For example:
Oxidation: The phenylselenyl group is oxidized to selenoxide, which can then undergo elimination to form a double bond.
Reduction: The nitrile group is reduced to a primary amine through nucleophilic addition of hydride ions.
Substitution: The amino group acts as a nucleophile, attacking electrophiles to form substituted products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-butenenitrile: Lacks the phenylselenyl group, making it less versatile in certain reactions.
3-Phenylbut-2-enenitrile: Lacks the amino group, limiting its applications in nucleophilic substitution reactions.
3-Aminocrotonitrile: Similar structure but lacks the phenylselenyl group.
Eigenschaften
CAS-Nummer |
116492-70-7 |
---|---|
Molekularformel |
C10H10N2Se |
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
3-amino-2-phenylselanylbut-2-enenitrile |
InChI |
InChI=1S/C10H10N2Se/c1-8(12)10(7-11)13-9-5-3-2-4-6-9/h2-6H,12H2,1H3 |
InChI-Schlüssel |
RJSKFEAHYASXHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C#N)[Se]C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.